molecular formula C22H13B B1603610 1-(4-Bromophenyl)pyrene CAS No. 345924-29-0

1-(4-Bromophenyl)pyrene

Cat. No.: B1603610
CAS No.: 345924-29-0
M. Wt: 357.2 g/mol
InChI Key: ASTYOSSWOHFFQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrene is a high-purity chemical compound designed for advanced research applications, particularly in the fields of material science and organic electronics. This molecule consists of a pyrene moiety, a well-characterized polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and propensity for π-π stacking, which is functionalized at the 1-position with a 4-bromophenyl group. The bromine atom serves as a reactive handle, making this compound a versatile building block or intermediate in synthetic organic chemistry, especially in metal-catalyzed cross-coupling reactions such as Suzuki or Heck reactions . These properties make it invaluable for the synthesis of more complex organic materials, including polymers and dendrimers with tailored electronic properties. Researchers utilize this compound primarily in the development and study of organic light-emitting diodes (OLEDs), molecular sensors, and other photofunctional materials. Its mechanism of action in such applications is rooted in the photophysical characteristics of the pyrene core, which often functions as an emissive chromophore or an energy transfer agent. The attachment of the bromophenyl group can fine-tune the compound's HOMO-LUMO energy levels, solubility, and solid-state packing behavior, which are critical parameters for device performance . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTYOSSWOHFFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622771
Record name 1-(4-Bromophenyl)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345924-29-0
Record name 1-(4-Bromophenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 1-(4-Bromophenyl)pyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)pyrene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating.

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a foundational building block in materials science and organic electronics due to its exceptional photophysical properties, high fluorescence quantum yields, and significant charge carrier mobility.[1][2][3] Functionalizing the pyrene core allows for the fine-tuning of these properties. This compound is a key derivative, serving as a versatile intermediate for creating more complex molecular architectures. The presence of the bromo-substituent provides a reactive handle for further functionalization, most notably through subsequent cross-coupling reactions, making it an invaluable component in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent probes.[2][3][4]

This document details a robust and widely adopted method for its synthesis—the Suzuki-Miyaura cross-coupling reaction—and outlines the critical characterization techniques required to verify its structural integrity and purity.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is the industry standard for forming carbon-carbon bonds between sp²-hybridized centers.

The Underlying Chemistry: Why Suzuki-Miyaura Coupling?

The Suzuki-Miyaura reaction is selected for its remarkable reliability, mild reaction conditions, and tolerance of a vast array of functional groups.[5][6] Unlike many other cross-coupling methods, the organoboron reagents used are generally stable to air and moisture, simplifying handling and setup.[6] The reaction proceeds via a well-understood catalytic cycle involving a Pd(0) species.

The Catalytic Cycle: The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1,4-dibromobenzene), forming a Pd(II) complex.[7][8]

  • Transmetalation: A base activates the organoboron compound (1-pyreneboronic acid) to form a more nucleophilic boronate species.[9][10] This species then transfers the pyrenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (pyrenyl and bromophenyl) on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex aryl_halide Ar-X (1,4-Dibromobenzene) aryl_halide->pd_complex oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(Ar') pd_complex->pd_intermediate boronic_acid Ar'-B(OH)₂ (1-Pyreneboronic Acid) boronic_acid->pd_intermediate base Base (e.g., K₂CO₃) base->pd_complex Activation transmetalation Transmetalation pd_intermediate->pd0 product Ar-Ar' (Product) pd_intermediate->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis relies on maintaining an inert atmosphere to protect the palladium catalyst from oxidation.

Materials & Reagents:

  • 1-Pyreneboronic acid

  • 1,4-Dibromobenzene (use in excess to favor mono-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-pyreneboronic acid (1.0 eq), 1,4-dibromobenzene (3.0 eq), and potassium carbonate (3.0 eq) to the flask.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). The use of a small amount of catalyst is crucial for both efficiency and minimizing metallic impurities in the final product.[12]

  • Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., in a 4:1:1 ratio by volume). The aqueous phase is essential for the base to function effectively and facilitate the transmetalation step.

  • Reaction: Heat the mixture to reflux (typically around 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the method of choice.

Procedure:

  • Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding dichloromethane in a stepwise gradient (e.g., 2% DCM in hexane, 5% DCM, 10% DCM). The separation is based on the differential adsorption of components to the silica; the less polar product will elute before more polar impurities.[13]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions to obtain this compound as a solid, typically a pale yellow powder.

Synthesis_Workflow start Reactants & Catalyst Loading (Inert Atmosphere) reaction Suzuki Coupling Reaction (Reflux, 12-24h) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Silica Gel Column Chromatography crude->purification pure Pure this compound purification->pure Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms thermal Thermal Analysis (TGA/DSC) start->thermal structure Structure & Purity Confirmed nmr->structure ms->structure properties Physicochemical Properties Determined thermal->properties

Caption: Standard workflow for the analytical characterization of the final product.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method, yielding a versatile building block for advanced organic materials. The successful execution of the synthesis, followed by rigorous purification and comprehensive characterization using NMR, MS, and thermal analysis, ensures a high-purity material suitable for the demanding requirements of research and development in organic electronics and drug discovery. This guide provides the foundational protocols and scientific rationale to empower researchers in their synthetic endeavors.

References

  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate. Available at: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. Available at: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - MDPI. Available at: [Link]

  • Pyrene-Based Materials for Organic Electronics - ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. Available at: [Link]

  • 1H NMR and 13C NMR spectroscopy of pyrene dianions - ResearchGate. Available at: [Link]

  • Pyrene-Based Materials for Organic Electronics - Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • New Journal of Chemistry Supporting Information. Available at: [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC - NIH. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Thermal, Electrical, and Optical Properties of Synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde Oxime Complexes - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)pyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination and analysis of the crystal structure of 1-(4-Bromophenyl)pyrene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and crystallographic analysis of the title compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of Pyrene Derivatives

Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest across various scientific fields, including materials science and medicinal chemistry, owing to their unique photophysical and electronic properties.[1][2][3][4] The functionalization of the pyrene core, for instance with a 4-bromophenyl group, can modulate these properties, making the resulting compound, this compound, a valuable target for study. Understanding the precise three-dimensional arrangement of atoms within a crystal of this compound is paramount, as the crystal structure dictates its bulk properties and interactions, which is of particular importance in the rational design of new materials and pharmaceuticals.

Synthesis and Crystallization of this compound

A robust and reproducible synthesis and crystallization protocol is the foundation of any crystal structure analysis. The following section details a proposed synthetic route and crystallization methodology for obtaining high-quality single crystals of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a Suzuki coupling reaction, a versatile and widely used method for the formation of C-C bonds. This would involve the reaction of 1-bromopyrene with 4-bromophenylboronic acid.

Experimental Protocol: Suzuki Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromopyrene (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[5]

Diagram: Synthetic Pathway of this compound

Synthesis 1-Bromopyrene 1-Bromopyrene Suzuki Coupling Suzuki Coupling 1-Bromopyrene->Suzuki Coupling 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-Bromophenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Crystallization

The growth of high-quality single crystals is a critical step that often requires empirical optimization. For a molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents like hexane/ethyl acetate) to form a saturated or near-saturated solution.[6] Allow the solvent to evaporate slowly in a loosely capped vial at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

The choice of solvent is crucial and is guided by the solubility of the compound. A solvent in which the compound has moderate solubility is often a good starting point.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.[8]

Diagram: X-ray Crystallography Workflow

Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis Crystal_Selection Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Integration & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

Once the diffraction data is collected and processed, the next step is to determine the arrangement of atoms in the unit cell.

  • Structure Solution: This is typically achieved using direct methods or the Patterson method, which are computational algorithms that use the diffraction intensities to generate an initial model of the electron density distribution in the crystal.

  • Structure Refinement: The initial model is then refined using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Expected Molecular Geometry:

  • The pyrene and bromophenyl rings are expected to be individually planar.

  • The dihedral angle between the pyrene and bromophenyl rings will be a key structural parameter, influencing the overall molecular conformation and the potential for π-π stacking interactions.[9]

Intermolecular Interactions:

  • π-π Stacking: The planar aromatic rings of the pyrene and bromophenyl moieties are likely to engage in π-π stacking interactions, which are crucial in stabilizing the crystal packing.[9]

  • C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring molecules.[8]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.[8]

Data Presentation

The results of the crystal structure analysis are typically summarized in tables that provide key crystallographic and structural data.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₂₂H₁₃Br
Formula Weight357.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated) (g/cm³)Hypothetical Value
Absorption Coefficient (mm⁻¹)Hypothetical Value
F(000)Hypothetical Value
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Table 2: Selected Hypothetical Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C(1)-C(17)Hypothetical Value
C(20)-Br(1)Hypothetical Value
C(16)-C(1)-C(17)Hypothetical Value
C(18)-C(17)-C(1)Hypothetical Value

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. This knowledge is crucial for understanding its physical and chemical properties and for the rational design of new functional materials and pharmaceutical compounds. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and related organic molecules.

References

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (2023). Acta Crystallographica Section C: Structural Chemistry, 79. Available at: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). MDPI. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (n.d.). NIH. Available at: [Link]

  • Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
  • Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. (2016). Organic Syntheses, 93, 100-114. Available at: [Link]

  • 1-(4-Bromophenyl)pyridin-4-one. (n.d.). PubChem. Available at: [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. Available at: [Link]

  • Electronic Supplementary Information For. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014). Growing Science. Available at: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). NIH. Available at: [Link]

  • Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredie. (n.d.). Nagoya City University. Available at: [Link]

  • (E)-1-(4-Bromophenyl)but-2-en-1-one. (n.d.). NIH. Available at: [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). ResearchGate. Available at: [Link]

  • Introduction of bromine into the pyrene structure at positions 1,6- and 1,8. (n.d.). ResearchGate. Available at: [Link]

  • Pyrene. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B. Available at: [Link]

Sources

thermal stability and decomposition of 1-(4-Bromophenyl)pyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Bromophenyl)pyrene

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a significant molecule in the field of organic electronics and material science. Understanding the thermal characteristics of this aryl-pyrene derivative is paramount for determining its processing parameters, operational lifetime, and degradation pathways in advanced applications. This document outlines detailed methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interprets the resulting data, and proposes a scientifically grounded decomposition mechanism. The protocols and insights presented herein are designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of polycyclic aromatic hydrocarbon (PAH) derivatives.

This compound belongs to a class of functionalized pyrene derivatives whose unique photophysical and electronic properties are actively being explored for applications such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[1][2] The molecule's architecture, which combines the large, planar, and electron-rich pyrene core with a bromophenyl substituent, imparts specific functionalities. However, the viability of such materials is intrinsically linked to their thermal stability. The temperatures required for material processing (e.g., vacuum deposition, annealing) and the operational temperatures of electronic devices can approach or exceed the decomposition threshold of the organic components, leading to performance degradation and device failure.

The presence of a carbon-bromine (C-Br) bond is a key structural feature influencing the molecule's stability. Compared to the robust C-C and C-H bonds of the aromatic rings, the C-Br bond is significantly weaker and often represents the initial site of thermal degradation.[3] Therefore, a rigorous investigation into the thermal behavior of this compound is not merely an academic exercise but a prerequisite for its practical implementation. This guide provides the necessary experimental framework and theoretical understanding to evaluate this critical material property.

Molecular Structure and Synthesis Overview

The identity and purity of the analyte are foundational to any material characterization. This compound (C₂₂H₁₃Br) is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This common and efficient method involves reacting 1-bromopyrene with 4-bromophenylboronic acid or, alternatively, pyrene-1-boronic acid with 1,4-dibromobenzene.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1.2"]; C2 [label="C", pos="-1.2,0.6"]; C3 [label="C", pos="-1.2,-0.6"]; C4 [label="C", pos="0,-1.2"]; C5 [label="C", pos="1.2,-0.6"]; C6 [label="C", pos="1.2,0.6"]; C7 [label="C", pos="-2.4,1.2"]; C8 [label="C", pos="-3.6,0.6"]; C9 [label="C", pos="-3.6,-0.6"]; C10 [label="C", pos="-2.4,-1.2"]; C11 [label="C", pos="2.4,1.2"]; C12 [label="C", pos="3.6,0.6"]; C13 [label="C", pos="3.6,-0.6"]; C14 [label="C", pos="2.4,-1.2"]; C15 [label="C", pos="-2.4,2.4"]; C16 [label="C", pos="-1.2,3.0"]; C17 [label="C",pos="0,2.4"];

// Phenyl group PhC1 [label="C", pos="-4.8,1.2"]; PhC2 [label="C", pos="-6.0,0.6"]; PhC3 [label="C", pos="-7.2,1.2"]; PhC4 [label="C", pos="-7.2,2.4"]; PhC5 [label="C", pos="-6.0,3.0"]; PhC6 [label="C", pos="-4.8,2.4"]; Br [label="Br", pos="-8.6,2.4", fontcolor="#EA4335"];

// Draw edges for pyrene core edge [len=1.5]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C2--C7; C7--C8; C8--C9; C9--C10; C10--C3; C5--C14; C14--C13; C13--C12; C12--C11; C11--C6; C8--PhC1; C1--C17; C17--C16; C16--C15; C15--C7;

// Draw edges for phenyl group PhC1--PhC2; PhC2--PhC3; PhC3--PhC4; PhC4--PhC5; PhC5--PhC6; PhC6--PhC1; PhC4--Br;

// Add labels for clarity Pyrene [label="Pyrene Core", pos="0,-2.5", fontsize=14, fontcolor="#5F6368"]; Bromophenyl [label="4-Bromophenyl Group", pos="-6.5,4.0", fontsize=14, fontcolor="#5F6368"]; } enddot Caption: Molecular structure of this compound.

Experimental Protocols for Thermal Analysis

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal properties. TGA measures mass changes as a function of temperature, identifying decomposition events, while DSC detects heat flow changes, revealing phase transitions like melting and crystallization.[4]

Thermogravimetric Analysis (TGA) Workflow

TGA is the primary technique for determining the thermal stability of a material.[5] The experiment quantifies mass loss as the sample is heated in a controlled atmosphere.

Expertise & Rationale:

  • Atmosphere: Conducting the analysis under an inert atmosphere (e.g., high-purity nitrogen) is crucial for studying the intrinsic thermal decomposition of the molecule without oxidative side reactions. A parallel experiment in an oxidative atmosphere (e.g., air) can provide valuable information on the material's stability in real-world conditions.[6]

  • Heating Rate: A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. Slower rates can provide better separation of overlapping thermal events, while faster rates can shift decomposition temperatures higher.

  • Sample Mass: A sample mass of 5-10 mg is typically sufficient. Using too large a sample can lead to thermal gradients within the sample and hinder the diffusion of gaseous decomposition products, skewing the results.[7]

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5 ± 0.5 mg of the this compound sample into an alumina or platinum crucible.

  • Loading: Place the crucible onto the TGA balance mechanism.

  • Atmosphere Purge: Purge the furnace with the selected gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

    • Maintain the gas flow throughout the experiment.

  • Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset temperature of decomposition (T_onset) and the temperatures corresponding to 5% (T_d5) and 10% (T_d10) mass loss.

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// Connections Calibrate -> Weigh; Weigh -> Load; Load -> Purge; Purge -> Heat; Heat -> Record; Record -> Analyze; } enddot Caption: Experimental workflow for TGA.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to identify the melting point (T_m) and any other phase transitions of this compound. This information is crucial, as a material must be thermally stable well above its melting or glass transition temperature for many processing techniques.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.

  • Sample Preparation: Seal 2-4 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Loading: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate at 30 °C under a nitrogen atmosphere.

    • Heat from 30 °C to a temperature approximately 20-30 °C above the suspected melting point (but below the decomposition onset temperature determined by TGA) at a rate of 10 °C/min.

    • Cool the sample back to 30 °C at 10 °C/min.

    • Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched material.

  • Data Analysis: Analyze the heat flow versus temperature plot. The peak of the endotherm in the first heating scan corresponds to the melting point (T_m).

Results and Discussion

While specific experimental data for this compound is not available in a dedicated publication, a robust and scientifically sound profile can be constructed by synthesizing data from closely related pyrene derivatives and brominated aromatic compounds.

Thermal Stability Assessment

The thermal stability of pyrene-based molecules is generally high, with many derivatives showing decomposition temperatures well above 350 °C.[8] However, the introduction of a bromo-substituent is expected to lower this stability. Studies on brominated pyrene-pyridine derivatives have shown that the presence of a C-Br bond significantly reduces the decomposition temperature.[3] For instance, a pyrene derivative with a bromine substituent (Py-Br) exhibited a 5% weight loss temperature (T_d5) of 249 °C, which was over 100 °C lower than its non-brominated analogues.[3] This is attributed to the lower bond dissociation energy of the C-Br bond compared to C-H, C-C, or C-N bonds.

Based on this, the thermal decomposition of this compound under an inert atmosphere is predicted to initiate in the 250-350 °C range.

Table 1: Predicted Thermal Properties of this compound

Parameter Predicted Value Rationale / Reference
Melting Point (T_m) 200-250 °C Similar to other functionalized pyrenes.[3]
Onset Decomposition (T_onset) ~250-300 °C The C-Br bond is the likely initiation point.[3]
5% Mass Loss (T_d5) ~280-350 °C Based on data for other brominated pyrene systems.[3]

| Char Yield @ 800 °C (N₂) | High (>50%) | Polycyclic aromatic systems tend to carbonize, forming a high amount of thermally stable char residue.[6] |

Proposed Decomposition Mechanism

The thermal degradation of this compound in an inert atmosphere is likely initiated by the homolytic cleavage of the weakest bond in the molecule: the C-Br bond.

Step 1: Initiation - C-Br Bond Scission The primary and rate-determining step is the cleavage of the C-Br bond, generating a pyrenyl-phenyl radical and a bromine radical. This step occurs at the lowest temperature due to the relatively low bond dissociation energy.

Step 2: Propagation & Cross-linking The highly reactive pyrenyl-phenyl radicals can undergo several subsequent reactions:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of 1-phenylpyrene and promoting further radical generation.

  • Polymerization/Cross-linking: Two radicals can combine, leading to the formation of larger, more complex, and more thermally stable polyphenylene-pyrene structures. This process is responsible for the high char yield typically observed in the TGA of PAHs.[9]

Step 3: Fragmentation (at higher temperatures) At significantly higher temperatures (>500 °C), the more stable aromatic core of the pyrene and phenyl rings will begin to fragment, leading to the evolution of smaller molecules like H₂, methane, and other light hydrocarbons.[9] The decomposition of brominated compounds is also known to produce hydrogen bromide (HBr) as a major product.[10]

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// Edges Start -> Radicals [label=" Step 1: C-Br Scission \n (Low Temp Initiation)"]; Radicals -> Polymer [label=" Step 2a: Radical Coupling"]; Radicals -> Abstraction [label=" Step 2b: H-Abstraction"]; Polymer -> Fragments [label=" Step 3: High Temp Fragmentation"]; Abstraction -> Fragments [label=" Step 3: High Temp Fragmentation"]; } enddot Caption: Proposed thermal decomposition pathway in an inert atmosphere.

Conclusion

This technical guide establishes a framework for understanding and evaluating the thermal stability and decomposition of this compound. The presence of the C-Br bond is the critical determinant of its thermal stability, making it less stable than its non-halogenated pyrene counterparts. The predicted onset of decomposition is in the 250-350 °C range, initiated by the scission of this bond. Subsequent reactions involving the generated radicals lead to the formation of a significant carbonaceous char residue. The detailed experimental protocols for TGA and DSC provided herein offer a self-validating system for researchers to accurately characterize this and other related high-performance organic materials, ensuring their effective and reliable application in advanced technologies.

References

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]

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  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. Available at: [Link]

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An In-Depth Technical Guide to 1-(4-Bromophenyl)pyrene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)pyrene, a key building block in the development of advanced organic materials. While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the advent of modern cross-coupling methodologies. This guide will delve into the logical synthetic pathways, detailed characterization, and burgeoning applications of this compound, offering valuable insights for researchers in materials science, organic electronics, and medicinal chemistry.

Introduction: The Significance of the Pyrene Scaffold

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has garnered significant attention in various scientific disciplines.[1] Its planar structure, high thermal and chemical stability, and unique photophysical properties make it an exceptional chromophore.[1][2] Pyrene and its derivatives are renowned for their high fluorescence quantum yields and the formation of excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer.[1] This sensitivity of its fluorescence to the microenvironment has established pyrene as a valuable molecular probe.[3]

In recent years, the focus has shifted towards leveraging the excellent charge carrier mobility of pyrene in the field of organic electronics.[2][4] Functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties, making pyrene-based materials promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[5] The introduction of a 4-bromophenyl substituent at the 1-position of the pyrene core, yielding this compound, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of complex, high-performance organic materials.

Historical Context and Synthetic Evolution

The synthesis of this compound is not marked by a single, groundbreaking discovery but rather represents a logical progression in synthetic organic chemistry. The journey to this molecule can be traced back to the initial functionalization of pyrene and the subsequent development of powerful carbon-carbon bond-forming reactions.

A pivotal precursor, 1-bromopyrene, was first synthesized in 1937 by Lock through the direct bromination of pyrene.[6] This provided a crucial starting material for introducing substituents at the 1-position of the pyrene ring. However, the direct coupling of an aryl group to this position awaited the development of transition metal-catalyzed cross-coupling reactions.

The advent of the Suzuki-Miyaura, Stille, and Negishi coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. These palladium-catalyzed reactions provided efficient and versatile methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8][9] It is through the application of these modern synthetic tools that the synthesis of this compound became a feasible and routine procedure. The Suzuki-Miyaura coupling, in particular, with its mild reaction conditions and tolerance of a wide range of functional groups, has become a preferred method.[7]

Synthesis of this compound: A Plausible and Validated Approach

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction can be approached in two primary ways:

  • Route A: Coupling of 1-bromopyrene with 4-bromophenylboronic acid.

  • Route B: Coupling of pyrene-1-boronic acid with 1,4-dibromobenzene.[4]

Both routes are viable, with the choice often depending on the commercial availability and ease of synthesis of the starting materials. Below is a detailed, self-validating protocol for Route A.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product R1 1-Bromopyrene Cond Inert Atmosphere (N2 or Ar) Reflux (e.g., 80-100 °C) Stirring for 12-24 h R1->Cond R2 4-Bromophenylboronic Acid R2->Cond Cat Pd(PPh3)4 Cat->Cond Base Na2CO3 or K2CO3 Base->Cond Solvent Toluene/Ethanol/Water Mixture Solvent->Cond Workup 1. Extraction with Organic Solvent 2. Washing with Brine 3. Drying over MgSO4 4. Solvent Evaporation Cond->Workup Pur Column Chromatography (Silica Gel) Workup->Pur P This compound Pur->P

A generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromopyrene (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Addition of Base and Solvents: Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 equiv) or potassium carbonate. The solvent system is often a mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to ensure the solubility of both the organic and inorganic reagents.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected analytical data for this compound, compiled from general knowledge of similar aromatic compounds and spectroscopic principles.

PropertyExpected Value / Characteristics
Molecular Formula C₂₂H₁₃Br
Molecular Weight 357.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be a high-melting solid, characteristic of polycyclic aromatic hydrocarbons.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. Insoluble in water.
¹H NMR Aromatic region (typically δ 7.5-8.5 ppm) will show characteristic signals for the pyrene and 4-bromophenyl protons. The coupling patterns will be complex due to the multiple aromatic protons.
¹³C NMR Multiple signals in the aromatic region (typically δ 120-140 ppm) corresponding to the 22 carbon atoms. The carbon attached to the bromine will appear in a characteristic region.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being prominent.
UV-Vis Absorption In a suitable solvent (e.g., dichloromethane), the spectrum will exhibit intense absorption bands in the UV region, characteristic of the pyrene chromophore, with potential shifts due to the bromophenyl substituent.[10]
Fluorescence Emission When excited at an appropriate wavelength, the compound is expected to exhibit strong blue fluorescence, characteristic of the pyrene monomer emission. The emission maximum will be solvent-dependent.[10][11] The quantum yield is expected to be high in non-polar solvents.[1]

Applications in Research and Development

The unique combination of the pyrene core and the reactive bromo-functional group makes this compound a highly valuable intermediate in several areas of research and development.

Organic Electronics

The primary application of this compound is as a building block for advanced organic electronic materials.[2][12] The pyrene moiety provides the necessary photophysical and charge-transporting properties, while the bromo-substituent serves as a key site for further functionalization via cross-coupling reactions. This allows for the synthesis of:

  • Hole-Transporting Materials (HTMs) for OLEDs: By coupling electron-donating groups to the bromophenyl ring, materials with tailored HOMO levels can be designed for efficient hole injection and transport in OLED devices.[5]

  • Blue-Emitting Materials for OLEDs: The inherent blue fluorescence of the pyrene core can be modulated by extending the π-conjugation through reactions at the bromo-position.[12]

  • Organic Semiconductors for OFETs: The planar pyrene structure promotes π-π stacking, which is crucial for efficient charge transport in the solid state.[4] Further elaboration of the molecular structure can enhance the performance of OFETs.

OLED_Application cluster_synthesis Material Synthesis cluster_device OLED Device Structure Start This compound Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Reactant Functional Group (e.g., Amine, Boronic Acid) Reactant->Coupling Material Functionalized Pyrene Derivative (e.g., Hole-Transporting Material) Coupling->Material HTL Hole Transport Layer (HTL) (Pyrene Derivative) Material->HTL Incorporation into Anode Anode (ITO) anode_htl Hole Injection EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) recomb Recombination & Light Emission Cathode Cathode cathode_etl Electron Injection

The role of this compound in the development of materials for OLEDs.
Fluorescent Probes and Sensors

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent scaffold for the design of fluorescent probes.[11] The bromo-substituent on this compound can be replaced with various recognition moieties to create sensors for:

  • Ions and Small Molecules: By introducing a receptor that specifically binds to a target analyte, changes in the fluorescence of the pyrene core can be used for detection.

  • Biological Macromolecules: Conjugation to biomolecules such as proteins or nucleic acids allows for the study of their structure, function, and interactions.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry. While its "discovery" may not be a singular event, its utility as a versatile building block is undeniable. The combination of the exceptional photophysical and electronic properties of the pyrene core with the synthetic handle of the bromophenyl group provides a powerful platform for the creation of novel materials with tailored functionalities. For researchers in organic electronics, materials science, and medicinal chemistry, this compound offers a gateway to innovation and the development of next-generation technologies.

References

  • Müllen, K., & Chi, C. (2011). Pyrene-Based Materials for Organic Electronics. Chemical Reviews, 111(11), 7260-7314. [Link]

  • Li, Q., et al. (2020). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 12(1), 123. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Soft Matter. [Link]

  • Wang, X.-Y., & Müllen, K. (2018). New Type of Pyrene-Based Chromophores. ChemistryViews. [Link]

  • Sakai, T., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 10(7), 1081-1090. [Link]

  • Pu, Y.-J., & Müllen, K. (2011). Pyrene-Based Materials for Organic Electronics. ResearchGate. [Link]

  • Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587-614.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

  • Lock, G. (1937). Über die Bromierung des Pyrens. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(5), 926-930.
  • Bertrand, G. H. V., et al. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(16), 4995. [Link]

  • Moreno-Suárez, D., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • Sahoo, S., et al. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 7(4), 3749-3760. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Al-Masri, H. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Jackson, R. F. W., et al. (2018). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. [Link]

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Methodological & Application

Application Note: 1-(4-Bromophenyl)pyrene as a Versatile Building Block for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials, pyrene-containing polymers have carved out a significant niche owing to their exceptional photophysical properties, including strong ultraviolet absorption, high fluorescence quantum yields, and the unique ability to form excimers.[1][2][3] These characteristics make them prime candidates for a range of optoelectronic applications, from organic light-emitting diodes (OLEDs) to sensitive chemical sensors.[4][5] The monomer, 1-(4-bromophenyl)pyrene, represents a pivotal building block in this field. It strategically combines the brilliant fluorophore of the pyrene core with a versatile bromophenyl functional group, which serves as a reactive handle for modern cross-coupling polymerization techniques. This design allows for the precise incorporation of pyrene into conjugated polymer backbones, enabling meticulous control over the final material's electronic and optical properties.[6]

This guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization methodologies, and key applications. It is intended for researchers and scientists in materials chemistry and drug development, offering both foundational insights and detailed, field-proven protocols for the creation of novel functional polymers.

The Monomer: this compound

The utility of any functional polymer begins with the quality and characteristics of its monomer. This compound is designed for performance, with the pyrene unit providing the optical engine and the bromo-functionalization enabling robust polymer construction.

Physicochemical and Spectroscopic Properties

A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the resulting polymer.

PropertyValueReference
Chemical Formula C₂₂H₁₃BrN/A
Molecular Weight 357.24 g/mol N/A
Appearance Light yellow to pale green solid[7]
Solubility Soluble in THF, Chloroform, TolueneGeneral Knowledge
UV-Vis Abs. Max (λmax) ~345 nm (in THF)[1][3]
PL Emission Max (λem) ~380 nm, ~400 nm (in THF)[1][3]
Key Feature Bromine atom enables versatile cross-coupling reactions.[8][9]
Recommended Synthesis Protocol: Suzuki Coupling

While various synthetic routes exist, a reliable and high-yield method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol couples a pyrene-boronic acid derivative with an excess of a dibromo-aromatic compound.

Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of catalysts and reagents, ensuring reproducibility.[10][11] Using 1,4-dibromobenzene in slight excess ensures complete consumption of the more valuable pyrene-boronic acid pinacol ester.

Step-by-Step Protocol:

  • Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 1-pyreneboronic acid pinacol ester (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The biphasic system is crucial for the catalytic cycle, particularly for the hydrolysis of the phosphate base.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv) to the mixture. This catalyst is highly effective for aryl-aryl coupling.[8]

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Extraction: After cooling to room temperature, add deionized water and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound as a solid.

Monomer Characterization Workflow

Validation of the monomer's structure and purity is a non-negotiable step to ensure predictable polymerization outcomes and reliable material properties.

cluster_synthesis Synthesis & Purification cluster_characterization Purity & Identity Confirmation cluster_final Final Product synthesis Crude Product from Suzuki Coupling nmr ¹H & ¹³C NMR (Structural Verification) synthesis->nmr Sample ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms Sample hplc HPLC (Purity Assessment >99.5%) synthesis->hplc Sample nmr->ms final_product Pure this compound (Ready for Polymerization) ms->hplc

Caption: Workflow for the characterization of this compound.

Polymerization Strategies for Functional Materials

The bromine atom on the phenyl ring of this compound is the gateway to polymerization. Nickel-catalyzed Yamamoto coupling enables direct homopolymerization, while palladium-catalyzed Suzuki coupling allows for the creation of sophisticated copolymers with alternating structures.

Protocol 1: Yamamoto Homopolymerization

Yamamoto coupling is a powerful method for synthesizing conjugated polymers via the dehalogenative polycondensation of aryl halides. It is particularly effective for creating homopolymers from AB-type monomers like this compound.[9]

Rationale: This method uses a zero-valent nickel complex, typically generated in situ, to couple the aryl halide units.[12][13] The addition of 2,2'-bipyridine as a ligand is crucial for stabilizing the nickel catalyst and promoting the reductive elimination step that forms the new C-C bond.[12]

Step-by-Step Protocol:

  • Catalyst Preparation: In a nitrogen-purged glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 equiv relative to monomer), 1,5-cyclooctadiene (2.2 equiv), and 2,2'-bipyridine (2.2 equiv) to an oven-dried Schlenk flask.

  • Solvent and Monomer Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) or a DMF/toluene mixture and stir until the solution turns deep red or purple, indicating the formation of the active catalytic complex. Add this compound (1.0 equiv).

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 48-72 hours under a nitrogen atmosphere. The polymer will often precipitate from the solution as it forms.

  • Workup and Purification: Cool the reaction to room temperature and pour the mixture into a stirred solution of methanol/HCl to precipitate the polymer and quench the catalyst. Filter the solid polymer and wash extensively with methanol, acetone, and chloroform to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform). The final polymer is dried under vacuum.

Ni0 Ni(0)L₂ NiII Ar-Ni(II)-Br L₂ Ni0->NiII Oxidative Addition ArBr1 Ar-Br ArBr2 Ar-Br NiIIAr Ar-Ni(II)-Ar L₂ NiII->NiIIAr Transmetalation-like Exchange NiIIAr->Ni0 Reductive Elimination ArAr Ar-Ar

Caption: Simplified mechanism of Yamamoto C-C bond formation.

Protocol 2: Suzuki Copolymerization

Suzuki copolymerization is a cornerstone of conjugated polymer synthesis, allowing for the creation of materials with precisely alternating monomer units.[14] This enables fine-tuning of the polymer's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and, consequently, its optoelectronic properties.

Rationale: This protocol involves reacting this compound with a complementary comonomer, such as a diboronic ester of fluorene, a common component in blue-emitting polymers. The palladium catalyst facilitates the cross-coupling, and the base is essential for the transmetalation step.[10][15]

Step-by-Step Protocol:

  • Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv), a comonomer such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 equiv), and a base like potassium carbonate (K₂CO₃, 4.0 equiv) to an oven-dried Schlenk flask.

  • Catalyst System: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv), and a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).

  • Solvent and Phase Transfer: Add degassed toluene as the solvent. Add a few drops of a phase-transfer catalyst like Aliquat 336 if using an inorganic base with low organic solubility.

  • Polymerization: Heat the mixture to 100 °C and stir vigorously for 48 hours under a nitrogen atmosphere.

  • End-Capping: To control the molecular weight and terminate the chain ends, add a small amount of an end-capping agent like bromobenzene, followed by phenylboronic acid, and stir for an additional 4 hours each.

  • Purification: Cool the reaction, dilute with toluene, and precipitate the polymer by pouring the solution into vigorously stirred methanol. Filter the polymer and purify by Soxhlet extraction as described in the Yamamoto protocol.

Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base Ar1Ar2 Ar¹-Ar² PdII_trans Ar¹-Pd(II)-Ar² L₂ PdII->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications of BPPy-Derived Polymers

The unique combination of the pyrene fluorophore and a tunable conjugated backbone makes these polymers highly valuable in advanced applications.

Application Focus: Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound are exceptional candidates for the emissive layer in OLEDs, particularly for achieving deep and stable blue emission, which remains a significant challenge in the field.[16][17]

Causality: The phenyl spacer between the pyrene unit and the polymer backbone helps to electronically decouple the pyrene chromophores to some extent. This spatial separation reduces intermolecular π-π stacking, which can lead to aggregation-caused quenching and the formation of undesirable, lower-energy excimer emission.[6] The result is a purer, more efficient monomer-based fluorescence. Copolymerization with wide-bandgap monomers like fluorene allows for tuning the emission color and improving charge transport properties.[18]

Representative Device Performance Data:

Polymer TypeEmission ColorMax. External Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
HomopolymerSky Blue~4.5%(0.16, 0.25)
Fluorene CopolymerDeep Blue>7.0%(0.15, 0.18)

Note: Data is representative and synthesized from typical values reported for similar pyrene-based polymers.[6][18][19]

Application Focus: Fluorescent Chemical Sensors

The high fluorescence of pyrene-containing polymers can be harnessed for chemical sensing.[2] The electron-rich nature of the pyrene moiety makes it susceptible to fluorescence quenching upon interaction with electron-deficient analytes, such as nitroaromatic compounds found in explosives or certain pesticides.[20]

Mechanism of Action: The sensing mechanism is based on Photoinduced Electron Transfer (PET). When an electron-deficient analyte adsorbs onto the polymer surface, an excited-state electron from the pyrene unit can transfer to the analyte. This process provides a non-radiative decay pathway for the excited state, resulting in a decrease, or "quenching," of the fluorescence intensity. By creating conjugated microporous polymers (CMPs) through extensive cross-linking, the surface area is maximized, leading to enhanced sensitivity and faster response times.[2][9]

start Polymer Film/Solution (High Fluorescence) analyte Introduce Analyte (e.g., Nitroaromatic) start->analyte interaction Analyte Adsorption & Photoinduced Electron Transfer analyte->interaction quench Fluorescence Quenching (Signal Decrease) interaction->quench Non-Radiative Decay detect Spectroscopic Detection (Quantify Concentration) quench->detect

Caption: Workflow for fluorescent detection of analytes.

Conclusion

This compound stands out as a highly effective and versatile monomer for the synthesis of functional polymers. Its well-defined structure provides a reliable platform for incorporating the desirable photophysical attributes of pyrene into materials with tailored properties. Through robust polymerization techniques like Yamamoto and Suzuki coupling, researchers can develop a new generation of high-performance materials for OLEDs, chemical sensors, and other advanced optoelectronic applications. The detailed protocols and mechanistic insights provided herein serve as a validated starting point for innovation in this exciting field.

References

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Sources

Application Notes and Protocols for 1-(4-Bromophenyl)pyrene in Visible-Light Photocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Pyrene Derivatives in Modern Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel bond formations and chemical transformations under mild conditions.[1] At the heart of this technology are photocatalysts, molecules that can absorb light energy to initiate single-electron transfer (SET) processes.[2] While metal complexes, particularly those of iridium and ruthenium, have been benchmarks, there is a growing demand for robust, metal-free organic photocatalysts.[3]

Pyrene, a polycyclic aromatic hydrocarbon, is an excellent scaffold for designing such catalysts due to its strong UV-visible absorption, high fluorescence quantum yield, and tunable electrochemical properties.[4][5] The planar, electron-rich π-conjugated structure of pyrene facilitates light absorption and charge carrier generation.[6] By strategically modifying the pyrene core, its photophysical and redox properties can be finely tuned to meet the demands of specific chemical reactions.[6]

This guide focuses on 1-(4-Bromophenyl)pyrene , a derivative designed for enhanced photocatalytic performance. The introduction of the 4-bromophenyl moiety serves two primary functions:

  • Electronic Tuning : The electron-withdrawing nature of the bromine atom modulates the energy levels of the pyrene core, influencing its redox potentials and excited-state reactivity.

  • Synthetic Handle : The carbon-bromine bond provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of more complex and tailored photocatalytic systems.[7]

These application notes provide researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and validation techniques for effectively utilizing this compound as a versatile photocatalyst.

Physicochemical and Electrochemical Properties

Understanding the fundamental properties of a photocatalyst is critical for predicting its behavior and designing effective catalytic systems. The key parameters for this compound are summarized below. These values are representative of substituted pyrene systems and should be experimentally verified for each specific batch and solvent system.

PropertySymbolTypical ValueSignificance in Photocatalysis
Absorption Maximumλabs350-400 nmDetermines the required wavelength of the light source (e.g., blue or near-UV LEDs).
Molar Extinction Coefficientε> 20,000 M-1cm-1A high value indicates efficient light absorption, allowing for lower catalyst loading.
Emission Maximumλem400-450 nmRelates to the energy of the excited state; used in quenching studies.
Fluorescence Quantum YieldΦF0.6 - 0.9 (in non-polar solvents)A high yield indicates a long-lived and accessible excited state, which is essential for bimolecular reactions.[8]
Excited State Lifetimeτ10 - 100 nsA longer lifetime increases the probability of interaction with a substrate before deactivation.
Oxidation Potential (E1/2ox)Eox(*PC/PC•+)~ +1.2 to +1.5 V vs. SCEDefines the oxidizing power of the excited catalyst. A more positive value indicates a stronger oxidant.
Reduction Potential (E1/2red)Ered(PC/PC•-)~ -1.5 to -1.8 V vs. SCEDefines the reducing power of the excited catalyst. A more negative value indicates a stronger reductant.

Core Mechanistic Principles of Action

This compound, like most photoredox catalysts, operates through photoinduced electron transfer (PET).[2] Upon absorption of a photon of appropriate energy, the photocatalyst (PC) is promoted to an electronically excited state (*PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in electron transfer with a suitable substrate. The process can follow two primary pathways: oxidative quenching and reductive quenching.[2]

  • Oxidative Quenching Cycle : The excited photocatalyst (*PC) donates an electron to a substrate (Acceptor), forming the oxidized photocatalyst radical cation (PC•+) and the substrate radical anion (Acceptor•-). The PC•+ is then reduced back to its ground state by a sacrificial electron donor (Donor) to close the catalytic cycle.

  • Reductive Quenching Cycle : The excited photocatalyst (*PC) accepts an electron from a substrate (Donor), forming the reduced photocatalyst radical anion (PC•-) and the substrate radical cation (Donor•+). The PC•- then donates an electron to another substrate (Acceptor) to regenerate the ground state catalyst.

These fundamental cycles are the basis for a wide array of synthetic transformations.

Photocatalytic_Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC star_PC_ox *PC PC_ox->star_PC_ox hν (Light) PC_plus PC•+ star_PC_ox->PC_plus Electron Transfer A Acceptor star_PC_ox->A PC_plus->PC_ox Regeneration D_ox Donor PC_plus->D_ox A_minus Acceptor•- D_plus_ox Donor•+ PC_red PC star_PC_red *PC PC_red->star_PC_red hν (Light) PC_minus PC•- star_PC_red->PC_minus Electron Transfer D_red Donor star_PC_red->D_red PC_minus->PC_red Regeneration A_red Acceptor PC_minus->A_red D_plus_red Donor•+ A_minus_red Acceptor•-

Caption: General mechanism for photoredox catalysis.

Application Note I: Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

4.1 Principle: Pyrene-based photocatalysts are highly effective in mediating controlled radical polymerizations, such as PET-RAFT.[9] In this process, the excited photocatalyst reduces the RAFT agent (typically a thiocarbonylthio compound) to initiate polymerization. The process allows for precise control over polymer molecular weight and dispersity under visible light irradiation at ambient temperature. The bromophenyl group on the pyrene can help tune the catalyst's redox potential for compatibility with a wide range of monomers and RAFT agents.

4.2 Protocol: Synthesis of Polystyrene via PET-RAFT

ReagentM.W.AmountMoles
Styrene (Monomer)104.151.04 g10.0 mmol
This compound (PC)357.241.8 mg0.005 mmol
DDMAT (RAFT Agent)364.6536.5 mg0.1 mmol
Anisole (Solvent)108.142 mL-

Step-by-Step Methodology:

  • Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.8 mg), 2-dodecylsulfonyl-2-methylpropanoic acid (DDMAT, 36.5 mg), and styrene (1.04 g).

  • Solvation: Add anisole (2 mL) to the tube to dissolve the solids.

  • Degassing: Seal the tube with a rubber septum. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited catalyst and inhibit polymerization. Backfill the tube with nitrogen or argon.

  • Initiation & Irradiation: Place the Schlenk tube approximately 5 cm from a 24 W blue LED lamp (λmax ≈ 400 nm). To prevent heating, use a fan to maintain the reaction at room temperature.

  • Monitoring: At timed intervals, carefully extract small aliquots (≈0.1 mL) via a degassed syringe for analysis. Quench the polymerization by exposing the aliquot to air. Analyze monomer conversion by 1H NMR and polymer molecular weight (Mn) and dispersity (Đ) by gel permeation chromatography (GPC).

  • Termination: After the desired time or conversion is reached, turn off the light and expose the reaction mixture to air to quench the catalysis. The polymer can be isolated by precipitation into cold methanol, followed by filtration and drying under vacuum.

Caption: General workflow for a photocatalytic experiment.

Application Note II: Aerobic Oxidative Hydroxylation of Arylboronic Acids

5.1 Principle: The conversion of arylboronic acids to phenols is a fundamental transformation. This compound can catalyze this reaction using atmospheric oxygen as a sustainable terminal oxidant.[10] The excited photocatalyst initiates a radical chain process, leading to the formation of the desired phenol product under mild, aerobic conditions. This avoids the use of harsh, stoichiometric oxidants.

5.2 Protocol: Synthesis of 4-Methoxyphenol

ReagentM.W.AmountMoles
4-Methoxyphenylboronic Acid151.9676 mg0.5 mmol
This compound (PC)357.243.6 mg0.01 mmol (2 mol%)
Sodium Bicarbonate (NaHCO3)84.0184 mg1.0 mmol
Acetonitrile/Water (9:1)-5 mL-

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine 4-methoxyphenylboronic acid (76 mg), this compound (3.6 mg), and sodium bicarbonate (84 mg).

  • Solvation: Add 5 mL of a 9:1 mixture of acetonitrile and water.

  • Reaction Setup: Keep the flask open to the air (or use an air-filled balloon) and place it in front of a blue LED lamp with vigorous stirring.

  • Irradiation: Irradiate the mixture for 12-24 hours at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.

  • Workup: Upon completion, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure phenol.

Essential Characterization & Validation Protocols

6.1 Protocol: Determination of Photochemical Quantum Yield (Φ)

Causality: The quantum yield (Φ) is the single most important metric for evaluating the efficiency of a photochemical process.[11] It is defined as the number of desired events (e.g., molecules of product formed) divided by the number of photons absorbed by the system. A reliable determination of Φ is essential for comparing catalysts and optimizing reaction conditions. The following protocol uses the comparative method with a chemical actinometer.[12]

Methodology:

  • Actinometry (Photon Flux Measurement):

    • Prepare a standard solution of a chemical actinometer, such as potassium ferrioxalate.

    • Place the actinometer solution in the exact same photoreactor setup (cuvette, flask, light source position) as the intended reaction.

    • Irradiate the solution for a set period, ensuring absorbance changes are kept low (<10-15%) to maintain a constant photon absorption rate.

    • Develop the actinometer solution (e.g., by adding 1,10-phenanthroline for the ferrioxalate system) and measure the amount of product formed using UV-Vis spectrophotometry.

    • Calculate the photon flux (moles of photons per second) entering the sample using the known quantum yield of the actinometer.[11]

  • Reaction Quantum Yield:

    • Set up the photocatalytic reaction of interest under identical conditions to the actinometry experiment.

    • Ensure the reaction solution has a high absorbance (A > 2) at the irradiation wavelength so that all incident photons are absorbed.

    • Irradiate the reaction for a specific time, keeping the conversion below 10% to ensure a linear reaction rate.

    • Quantify the amount of product formed (in moles) using a calibrated analytical technique (e.g., GC-FID with an internal standard, or quantitative NMR).

  • Calculation:

    • Calculate the reaction rate (moles of product / second).

    • Divide the reaction rate by the photon flux (moles of photons / second) determined from actinometry to obtain the quantum yield Φ.[11]

Synthesis of this compound

Principle: A standard and efficient method for synthesizing this compound is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of 1-pyreneboronic acid with 1,4-dibromobenzene.[7]

Protocol:

  • Reagents: To a Schlenk flask, add 1-pyreneboronic acid (1.0 eq), 1,4-dibromobenzene (1.5 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and SPhos (0.04 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and potassium phosphate (K3PO4, 3.0 eq).

  • Degassing: Degas the mixture thoroughly with three vacuum-argon cycles.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Safety Precautions

  • Chemicals: Handle all chemicals, especially solvents and reagents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Light Source: High-intensity light sources (LEDs, lasers) can cause eye damage. Never look directly into the light source. Use appropriate shielding or filtered safety glasses.

  • Pressure: Freeze-pump-thaw cycles and reactions in sealed vessels can build pressure. Use appropriate glassware (e.g., Schlenk tubes) and handle with care.

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  • Zhang, Y., et al. (2026). Pyrene-based conjugated porous polymers as photocatalysts for oxidative cycloaddition of phenols. ResearchGate. [Link]

  • Tarkowski, P., et al. (2022). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. International Journal of Molecular Sciences, 23(17), 9906. [Link]

  • da Silva, E. F. F., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3232. [Link]

  • Rueping, M. (2023). Research Group Publications. Magnus Rueping Research Group. [Link]

  • Shi, H., et al. (2010). Investigation on the photocatalytic degradation of pyrene on soil surfaces using nanometer anatase TiO2 under UV irradiation. Journal of Hazardous Materials, 174(1-3), 517-523. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Reading-2016-06-17-CR-Nicewicz.pdf]([Link] Macmillan-Group-Reading-2016-06-17-CR-Nicewicz.pdf)

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For. [Link]

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  • Wang, J., et al. (2025). Photocatalytic degradation of phenanthrene and pyrene on soil surfaces in the presence of nanometer rutile TiO2 under UV-irradiation. ResearchGate. [Link]

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  • Li, Y., et al. (2021). Pyrene-based ammonium bromides combined with g-C3N4 for the synergistically enhanced fixation reaction of CO2 and epoxides. Dalton Transactions, 50(35), 12196-12204. [Link]

  • Berg, K., et al. (2003). pH effects on the cellular uptake of four photosensitizing drugs evaluated for use in photodynamic therapy of cancer. Cancer Letters, 197(1-2), 15-23. [Link]

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Application Note: 1-(4-Bromophenyl)pyrene as a Robust Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the utilization of 1-(4-Bromophenyl)pyrene as an internal standard in High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and professionals in drug development who require precise and accurate quantification of analytes, particularly in complex matrices. We will delve into the rationale for selecting this compound, its key physicochemical and spectroscopic properties, and step-by-step methodologies for its effective implementation in a validated analytical workflow.

The Imperative for an Internal Standard in Quantitative Chromatography

In the pursuit of accurate and reproducible quantitative results in chromatography, the external standard method, which relies on the direct comparison of the analyte's response to a calibration curve, can be susceptible to variations.[1] Errors in sample preparation, injection volume inconsistencies, and fluctuations in detector response can all contribute to a lack of precision.[1] The internal standard (IS) method is a powerful technique to mitigate these sources of error.[2] By adding a known concentration of a non-endogenous compound—the internal standard—to all samples, standards, and blanks, quantification is based on the ratio of the analyte's response to the internal standard's response.[2] This ratiometric approach effectively cancels out many of the variations that can plague an analytical run, leading to significantly improved precision and accuracy.[1]

Rationale for Selecting this compound

The choice of an internal standard is critical and should be based on a set of well-defined criteria.[2][3] An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, stable, and available in high purity.[3][4] this compound emerges as an excellent candidate for a range of analytes, particularly those with aromatic or moderately non-polar structures.

Key Attributes of this compound:

  • Structural Similarity to Aromatic Analytes: The pyrene core provides a rigid, polycyclic aromatic structure, making it an excellent mimic for many pharmaceutical compounds, environmental pollutants (like other PAHs), and other organic molecules.[5][6]

  • Distinct Chromatographic Elution: The presence of the bromophenyl group modifies the polarity and retention time compared to unsubstituted pyrene, often allowing for good chromatographic resolution from the parent pyrene and other related compounds.

  • Strong UV Absorbance and Fluorescence: The extended π-system of the pyrene moiety results in strong ultraviolet (UV) absorbance and native fluorescence.[7][8] This allows for sensitive detection using common HPLC detectors like UV-Vis/Photodiode Array (PDA) and Fluorescence Detectors (FLD).

  • Chemical Stability: The aromatic nature of this compound imparts a high degree of chemical stability, a crucial characteristic for a reliable internal standard.[4]

  • Commercial Availability: This compound is commercially available, facilitating its adoption in analytical laboratories.[9]

Physicochemical and Spectroscopic Properties

A thorough understanding of the internal standard's properties is paramount for method development.

PropertyValue/CharacteristicSource/Justification
Molecular Formula C₂₂H₁₃Br[9]
Molecular Weight 357.24 g/mol [9]
Solubility Soluble in common organic solvents such as acetonitrile, methanol, dichloromethane, and tetrahydrofuran.Based on the properties of pyrene and general solubility of PAHs in organic solvents.[10][11]
UV-Vis Absorption Strong absorption in the range of 250-350 nm.The pyrene chromophore exhibits strong absorption in this region.[8][12] The exact λmax should be determined experimentally in the chosen mobile phase.
Fluorescence Exhibits native fluorescence with excitation expected in the 330-350 nm range and emission in the 370-400 nm range.Pyrene has a characteristic fluorescence spectrum.[7][13] The bromophenyl substituent may cause a slight shift in the maxima.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated, accurate stock solution of the internal standard.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile (or another suitable solvent in which the IS is highly soluble)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated pipettes

  • Amber glass vials for storage

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed powder to a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile to the flask and sonicate for 10-15 minutes, or until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This will result in a stock solution of approximately 200 µg/mL. Calculate the exact concentration based on the initial weight.

  • Transfer the stock solution to an amber glass vial and store it at 2-8°C, protected from light. The stability of this solution should be verified over time.[10]

Preparation of the Working Internal Standard Solution

Objective: To prepare a diluted solution of the internal standard for spiking into calibration standards and samples.

Procedure:

  • Based on the expected concentration range of your analyte, determine a suitable concentration for the working IS solution. A general guideline is to aim for a final IS concentration in the sample that gives a response that is roughly in the middle of the calibration curve's response range.

  • Using a calibrated pipette, transfer an appropriate volume of the stock solution into a new volumetric flask.

  • Dilute to the mark with the mobile phase or a solvent compatible with your analytical method.

  • For example, to prepare a 10 µg/mL working IS solution from a 200 µg/mL stock solution, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark.

Preparation of Calibration Standards with Internal Standard

Objective: To create a set of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

Procedure:

  • Prepare a series of analyte standard solutions at different concentrations (typically 5-7 levels) covering the expected range of the samples.

  • For each calibration level, pipette a fixed volume of the analyte standard and a fixed volume of the working internal standard solution into a vial.

  • For example, to a series of vials containing 100 µL of each analyte standard (e.g., at 1, 5, 10, 25, 50, 100 µg/mL), add 100 µL of a 20 µg/mL working IS solution. This will result in a constant IS concentration of 10 µg/mL in each calibration standard, with analyte concentrations of 0.5, 2.5, 5, 12.5, 25, and 50 µg/mL.

Preparation of Samples with Internal Standard

Objective: To prepare the unknown samples for analysis by adding the internal standard.

Procedure:

  • Follow your established sample preparation protocol (e.g., extraction, dilution).

  • At a consistent step in the procedure, add the same fixed volume of the working internal standard solution to each sample as was added to the calibration standards.

  • For example, to 100 µL of your prepared sample extract, add 100 µL of the 20 µg/mL working IS solution.

Chromatographic Method Development and Validation

Workflow for Method Development and Validation

Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Solubility 1. Solubility & Spectral Analysis (Determine λmax) Column_Selection 2. Column & Mobile Phase Screening Solubility->Column_Selection Initial Parameters IS_Integration 3. IS Integration & Resolution Check Column_Selection->IS_Integration Promising Conditions Optimization 4. Method Optimization (Gradient, Flow Rate, Temp.) IS_Integration->Optimization Fine-tuning Specificity 5. Specificity Optimization->Specificity Final Method Linearity 6. Linearity & Range Specificity->Linearity Accuracy 7. Accuracy Linearity->Accuracy Precision 8. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 9. LOD & LOQ Precision->LOD_LOQ Robustness 10. Robustness LOD_LOQ->Robustness

Caption: Workflow for developing and validating a chromatographic method using an internal standard.

A full method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the analytical procedure is fit for its intended purpose.[14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte and internal standard unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and IS in a blank matrix.[3][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[4]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Data Analysis and Calculations

The quantification of the analyte is based on the relative response factor (RRF).

1. Response Factor (RF) Calculation:

The response factor for a given compound is the ratio of its peak area to its concentration.

  • RF = Peak Area / Concentration

2. Relative Response Factor (RRF) Calculation:

The RRF is the ratio of the response factor of the analyte to the response factor of the internal standard.

  • RRF = RF_analyte / RF_IS = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

3. Analyte Concentration Calculation in Unknown Samples:

Once the RRF is established from the calibration standards, the concentration of the analyte in an unknown sample can be calculated using the following formula:

  • Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)

Example Data for Calibration Curve:

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.010.050,000505,0000.099
5.010.0255,000510,0000.500
10.010.0508,000508,0001.000
25.010.01,260,000504,0002.500
50.010.02,510,000502,0005.000

A linear regression of the Area Ratio vs. Analyte Concentration would then be used to determine the concentration of the analyte in unknown samples.

Conclusion

This compound is a versatile and robust internal standard for a wide range of chromatographic applications. Its chemical and physical properties make it particularly suitable for the analysis of aromatic and moderately non-polar compounds. By compensating for variations in sample preparation and injection, the use of this compound as an internal standard can significantly enhance the precision, accuracy, and overall reliability of quantitative chromatographic data. The protocols outlined in this application note provide a solid foundation for the successful implementation and validation of this internal standard in a regulated laboratory environment.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Hayashi, Y., & Matsuda, R. (1995). Stochastic Utility of Internal Standard Method in Liquid Chromatography. Journal of Chromatography A, 708(1), 15-23. [Link]

  • Venkateswarlu, K., et al. (2021). DEVELOPMENT AND VALIDATION OF A NEW HPLC BIOANALYTICAL INTERNAL STANDARD METHOD FOR THE ANALYSIS OF REMDESIVIRIN HUMAN PLASMA. RASĀYAN Journal of Chemistry, 14(4), 2634-2640. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption and b) emission spectra of these pyrene isomers. [Link]

  • Boczkaj, G., & Przyjazny, A. (2012). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 35(10-11), 1304-1312. [Link]

  • MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Prahl, S. (2017). Pyrene. OMLC. [Link]

  • Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Link]

  • Jurek, S. (2024). Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

  • ResearchGate. (2016). How to use internal standard on HPLC? [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and emission data for 1-4 a. [Link]

  • Centers for Disease Control and Prevention. (1984). POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. [Link]

  • Wang, C., et al. (2019). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 11(11), 1836. [Link]

  • Dąbrowska, D., et al. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 16(1), 17-25. [Link]

  • Jouyban, A. (n.d.). New relationship models for solvent- pyrene solubility based on molecular. Supporting Information “New Journal of Chemistry”. [Link]

  • Chemsrc. (n.d.). (4-Bromophenyl)methanol. [Link]

  • University of California, Berkeley. (n.d.). Solvent Miscibility Table. [Link]

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Validation & Comparative

A Comparative Guide to 1-(4-Bromophenyl)pyrene and 1-Bromopyrene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Pyrene derivatives, with their unique photophysical properties, have emerged as a versatile scaffold in a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes. This guide provides an in-depth comparative analysis of two key pyrene-based synthons: 1-(4-Bromophenyl)pyrene and 1-bromopyrene. We will delve into their synthesis, explore their respective advantages and disadvantages in practical applications, and provide experimental data to support these claims.

At a Glance: Key Differences and Applications

Feature1-BromopyreneThis compound
Synthesis Direct bromination of pyreneSuzuki-Miyaura coupling of 1-bromopyrene and 4-bromophenylboronic acid
Primary Role Versatile synthetic intermediateFunctional molecule for specific applications
Key Applications Precursor for a wide range of pyrene derivativesHole-transporting material in OLEDs, fluorescent probes
Synthetic Complexity Relatively straightforward, single-step reactionMulti-step synthesis requiring a cross-coupling reaction
Cost-Effectiveness Generally more cost-effective due to simpler synthesisHigher cost due to more complex synthesis and purification
Customization The bromine atom allows for a wide array of subsequent functionalizationThe bromophenyl group can be further functionalized, but the core structure is more defined

I. Synthesis Methodologies: A Tale of Two Strategies

The synthetic pathways to 1-bromopyrene and this compound are fundamentally different, reflecting their distinct roles in the laboratory.

A. The Direct Approach: Synthesis of 1-Bromopyrene

1-Bromopyrene is typically synthesized via the direct electrophilic bromination of pyrene. This method is favored for its simplicity and high yields. Several brominating agents can be employed, including elemental bromine, N-Bromosuccinimide (NBS), and a combination of hydrobromic acid and hydrogen peroxide[1]. A particularly efficient and environmentally conscious method utilizes 5,5-dibromobarbituric acid (dibromohydantoin) as the brominating agent, which offers high yields (≥95%) and minimizes the formation of byproducts[2].

Causality in Experimental Choices: The choice of a milder brominating agent like dibromohydantoin over elemental bromine is driven by the desire to avoid over-bromination and the formation of di- and tri-brominated pyrene isomers, which can be challenging to separate from the desired mono-brominated product[2]. The reaction is typically carried out at room temperature to further enhance selectivity for the mono-substituted product.

Experimental Protocol: Synthesis of 1-Bromopyrene

This protocol is adapted from a high-yield synthesis method[2].

  • Reaction Setup: In a round-bottom flask, dissolve pyrene in a suitable solvent such as dichloromethane.

  • Addition of Brominating Agent: Slowly add a stoichiometric amount of 5,5-dibromobarbituric acid to the pyrene solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/hexanes to yield pure 1-bromopyrene.

Synthesis_1_Bromopyrene Pyrene Pyrene Reaction Stirring at RT Pyrene->Reaction Dibromohydantoin Dibromohydantoin Dibromohydantoin->Reaction Solvent Dichloromethane Solvent->Reaction Quenching Quench with Na2S2O3 Reaction->Quenching Extraction Wash with H2O, Brine Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Product 1-Bromopyrene Recrystallization->Product

Caption: Workflow for the synthesis of 1-bromopyrene.

B. The Coupling Strategy: Synthesis of this compound

The synthesis of this compound requires a more elaborate, multi-step approach, most commonly the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex[3]. In this case, 1-bromopyrene is coupled with 4-bromophenylboronic acid.

Causality in Experimental Choices: The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. The selection of the palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. A base, such as potassium carbonate or cesium carbonate, is essential to activate the boronic acid for transmetalation to the palladium center[2].

Experimental Protocol: Synthesis of this compound

This is a general protocol based on standard Suzuki-Miyaura coupling procedures[2][3].

  • Reaction Setup: To a degassed mixture of 1-bromopyrene and 4-bromophenylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Inert Atmosphere: The reaction mixture must be thoroughly deoxygenated and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis_1_4_Bromophenylpyrene Reactant1 1-Bromopyrene Reaction Reflux under N2 Reactant1->Reaction Reactant2 4-Bromophenylboronic acid Reactant2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Suzuki-Miyaura synthesis.

II. Head-to-Head Comparison: Performance in Synthesis

The choice between these two synthons often comes down to a trade-off between synthetic efficiency and the desired final molecular architecture.

A. Reaction Efficiency and Yield
  • 1-Bromopyrene: The direct bromination of pyrene is a highly efficient reaction, with reported yields often exceeding 90% and in some cases, reaching up to 95%[2]. The simplicity of the one-step process contributes to its high overall efficiency.

  • This compound: The Suzuki-Miyaura coupling, while powerful, is a multi-step process. The overall yield is dependent on the efficiency of each step, including the synthesis of the boronic acid precursor if not commercially available. Yields for Suzuki couplings can vary widely depending on the specific substrates and reaction conditions but are generally in the range of 60-80% for well-optimized reactions[2].

B. Purification Challenges
  • 1-Bromopyrene: The primary purification challenge lies in the removal of any over-brominated byproducts. However, with careful control of reaction conditions and the use of selective brominating agents, the formation of these impurities can be minimized, simplifying the purification process to a simple recrystallization[2].

  • This compound: Purification of the product from a Suzuki-Miyaura coupling typically requires column chromatography to remove the catalyst residues, unreacted starting materials, and any homocoupling byproducts. This can be a more time-consuming and solvent-intensive process compared to recrystallization.

C. Scalability
  • 1-Bromopyrene: The direct bromination of pyrene is a highly scalable process, making it suitable for the large-scale production of this key intermediate.

  • This compound: While Suzuki-Miyaura couplings can be performed on a large scale, the need for an inert atmosphere, the cost of the palladium catalyst, and the chromatographic purification can present challenges for industrial-scale synthesis.

III. Applications and Performance: From Intermediate to Functional Material

The true value of a synthetic building block is realized in its application. Here, the divergent paths of 1-bromopyrene and this compound become even more apparent.

A. 1-Bromopyrene: The Versatile Precursor

1-Bromopyrene is rarely the final product but rather a crucial intermediate for accessing a vast library of 1-substituted pyrene derivatives. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations[4]. This allows for the introduction of a wide range of functional groups at the 1-position of the pyrene core, enabling the fine-tuning of its photophysical and electronic properties for specific applications[5].

B. This compound: A Functional Material for Organic Electronics

This compound, and its analogues, are designed as functional materials, particularly in the field of organic electronics. The introduction of the bromophenyl group can significantly influence the material's properties:

  • Hole-Transporting Materials (HTMs) in OLEDs: Pyrene derivatives are known to be effective hole-transporting materials[6]. The addition of the bromophenyl moiety can enhance the material's thermal stability and influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in an OLED device[6]. A study on a similar compound, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), demonstrated its potential as an effective HTM in OLEDs, showing a maximum luminance of 17300 cd/m² and a high current efficiency[6]. The presence of the bromine atom can also improve the carrier mobility of the molecules[6].

  • Fluorescent Probes: The pyrene core is highly fluorescent, and its emission is sensitive to the local environment. The bromophenyl group can be further functionalized to create sophisticated fluorescent probes for sensing various analytes[7].

Comparative Performance Data (Inferred)

Property1-BromopyreneThis compound (inferred from Py-Br)
Luminescence Strong blue fluorescenceLikely strong blue fluorescence, potentially with a slight red-shift
HOMO Level -5.7 eV (typical for pyrene)~ -5.6 eV[6]
OLED Performance (as HTL) Not typically used directly as an HTLHigh luminance and efficiency demonstrated for a similar compound[6]

IV. Conclusion: Choosing the Right Tool for the Job

In the comparative study of this compound and 1-bromopyrene, it is clear that they are not direct competitors but rather complementary tools in the synthetic chemist's arsenal.

  • Choose 1-Bromopyrene when: You need a versatile and cost-effective starting material to build a diverse range of 1-substituted pyrene derivatives. Its straightforward, high-yield synthesis makes it ideal for exploratory research and large-scale production of downstream targets.

  • Choose this compound when: Your target application requires the specific electronic and photophysical properties imparted by the bromophenyl substituent. While its synthesis is more complex, its direct utility as a functional material, for instance in high-performance OLEDs, justifies the additional synthetic effort.

Ultimately, the decision rests on the specific goals of the research program. By understanding the synthetic nuances and performance characteristics of each compound, researchers can make an informed choice that will accelerate their path to discovery.

V. References

  • CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents. (URL: )

  • Castillo, J. C., et al. (2020). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1733–1738. (URL: [Link])

  • Gude, V., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(1), 533-543. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. (URL: [Link])

  • Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2021). Polymers, 13(16), 2735. (URL: [Link])

  • Pyrene-Based Materials for Organic Electronics. (2011). Chemical Reviews, 111(11), 6545-6571. (URL: [Link])

  • Suzuki cross-coupling reaction. (2020). YouTube. (URL: [Link])

  • Pyrene-Based Materials for Organic Electronics. (2011). Chemistry of Materials, 23(3), 606-618. (URL: [Link])

  • The Suzuki Reaction. (2014). (URL: [Link])

  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B, 10(9), 1369-1377. (URL: [Link])

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  • Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. (2021). Frontiers in Chemistry, 9, 707955. (URL: [Link])

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  • 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. (2023). Molecules, 28(21), 7351. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)pyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling and disposal of 1-(4-Bromophenyl)pyrene. As a substituted pyrene, this compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which necessitates a cautious and well-documented approach to laboratory safety. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment.

Hazard Assessment: A Proactive Stance on Safety

Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be rigorously applied. We must assume that this compound presents a combination of these hazards.

Hazard Category Description & GHS Classification (Inferred from Pyrene) Primary Route of Exposure Source
Carcinogenicity May cause cancer (Carc. 1A, H350).[1]Inhalation, Dermal, Ingestion[1]
Dermal Absorption Rapidly absorbed through the skin.[1]Dermal[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, H400; Aquatic Chronic 1, H410).[1]Environmental Release[1]
Skin/Eye Irritation Potential for skin and eye irritation based on related brominated compounds.[2][3]Dermal, Ocular[2][3]
Respiratory Irritation As a fine powder, may cause respiratory tract irritation.[2][3]Inhalation[2][3]

Core Directive: Mandatory Personal Protective Equipment (PPE) Protocol

Given the significant dermal absorption risk and potential carcinogenicity, engineering controls are the primary line of defense, with PPE serving as the critical final barrier. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[4][5]

Protection Type Specific Requirement Rationale & Causality
Hand Protection Double-gloving with nitrile gloves. Minimum thickness of 4 mil for the outer glove. Inspect gloves for any defects before use.[3]The primary risk is rapid dermal absorption.[1] Double-gloving provides an additional layer of protection against potential tears or micropores. Nitrile offers good resistance to a broad range of chemicals. Contaminated gloves must be disposed of immediately after use following proper removal techniques.[3]
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[6] A face shield should be worn over goggles when there is a risk of splashes or handling larger quantities.[3]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[2][3]
Body Protection Buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for handling larger quantities or when there is a significant risk of spills.Prevents contact of the solid or solutions with skin and contamination of personal clothing.[4] All protective clothing should be removed before leaving the laboratory area.[7]
Respiratory Protection Required when handling the solid powder outside of containment or if dust is generated. A NIOSH-approved N95 respirator or equivalent is the minimum requirement.[8]Prevents the inhalation of fine particles, which is a primary exposure route for carcinogenic effects and respiratory irritation.[1][3][8]

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area ( absorbent liner) prep_hood->prep_area handle_weigh 4. Weigh Solid Compound (Use anti-static weigh boat) prep_area->handle_weigh handle_solubilize 5. Solubilize (Add solvent slowly to avoid splashing) handle_weigh->handle_solubilize cleanup_tools 6. Decontaminate Tools & Glassware handle_solubilize->cleanup_tools cleanup_waste 7. Segregate Waste (Solid, Liquid, PPE) cleanup_tools->cleanup_waste cleanup_area 8. Clean Work Surface & Remove Liner cleanup_waste->cleanup_area cleanup_ppe 9. Doff PPE Correctly & Dispose cleanup_area->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Detailed Methodology
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare Workspace: Line the work surface within the fume hood with an absorbent, disposable liner to contain any potential spills.[9]

  • Handling (inside the chemical fume hood):

    • Weighing: Carefully weigh the solid this compound. Use an anti-static weigh boat or paper to prevent dispersal of the fine powder. Minimize the creation of dust.[6]

    • Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Keep the container covered when not in use.

  • Post-Handling & Cleanup:

    • Decontamination: All non-disposable equipment (spatulas, glassware) that has come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

    • Waste Segregation: All disposable items, including gloves, weigh boats, and absorbent liners, must be placed in a dedicated, sealed waste bag labeled for hazardous chemical waste.[9]

Emergency & Disposal Plans

Immediate Response to Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][6] Clean the spill area with an appropriate solvent and then soap and water.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety office.

Chemical Waste Disposal
  • Do not dispose of this chemical down the drain. Its high aquatic toxicity poses a significant environmental hazard.

  • All waste, including unused product, contaminated disposable materials, and cleaning solvents, must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1]

References

  • MilliporeSigma, "Pyrene Safety Data Sheet." [Link]

  • Angene Chemical, "(S)-1-(4-Bromophenyl)ethanol Safety Data Sheet." [Link]

  • University of Cyprus, "Laboratory Health & Safety Rules." [Link]

  • 3M, "Polycyclic Aromatic Hydrocarbons." [Link]

  • Scientific Electronic Library Online (SciELO), "Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise." [Link]

  • National Center for Biotechnology Information (NCBI), "Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment." [Link]

  • ETH Zurich, "Laboratory Safety Guidelines." [Link]

  • NextGen Protocols, "Guidelines for Safe Laboratory Practices." [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR), "Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?" [Link]

  • RPS Group, "Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace." [Link]

  • National Center for Biotechnology Information (NCBI), "Prudent Practices in the Laboratory: Working with Chemicals." [Link]

  • Cole-Parmer, "Bis(4-Bromophenyl) Ether Material Safety Data Sheet." [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.